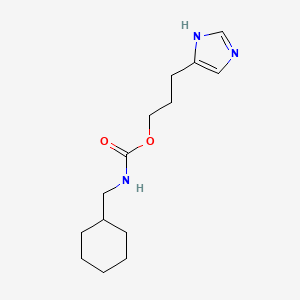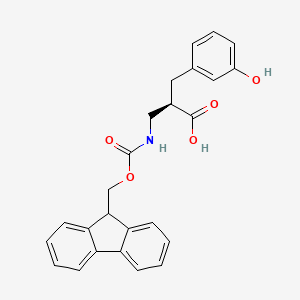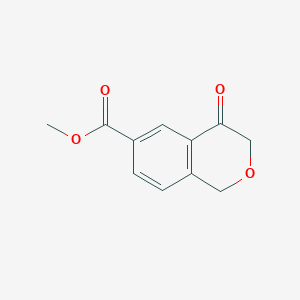
4,4'-((6-Chloroquinoxaline-2,3-diyl)bis(oxy))dianiline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-((6-Chloroquinoxaline-2,3-diyl)bis(oxy))dianiline is a heterocyclic aromatic compound with the molecular formula C20H15ClN4O2 and a molecular weight of 378.81 g/mol . This compound is characterized by the presence of a quinoxaline ring substituted with a chlorine atom and two aniline groups connected via ether linkages.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-((6-Chloroquinoxaline-2,3-diyl)bis(oxy))dianiline typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a suitable dicarbonyl compound, such as glyoxal or diketones, under acidic conditions.
Chlorination: The quinoxaline core is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.
Etherification: The chlorinated quinoxaline is reacted with 4-aminophenol in the presence of a base, such as potassium carbonate, to form the ether linkages, resulting in the final product.
Industrial Production Methods
Industrial production methods for 4,4’-((6-Chloroquinoxaline-2,3-diyl)bis(oxy))dianiline may involve large-scale batch or continuous processes, utilizing similar synthetic routes but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.
化学反応の分析
Types of Reactions
4,4’-((6-Chloroquinoxaline-2,3-diyl)bis(oxy))dianiline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline derivatives with additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the nitro groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoxaline derivatives with hydroxyl or carbonyl groups.
Reduction: Amino-substituted quinoxaline derivatives.
Substitution: Quinoxaline derivatives with various nucleophilic groups replacing the chlorine atom.
科学的研究の応用
4,4’-((6-Chloroquinoxaline-2,3-diyl)bis(oxy))dianiline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and polymers.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4,4’-((6-Chloroquinoxaline-2,3-diyl)bis(oxy))dianiline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific biological processes.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and metabolism, contributing to its bioactive properties.
類似化合物との比較
Similar Compounds
4,4’-((6-Bromoquinoxaline-2,3-diyl)bis(oxy))dianiline: Similar structure with a bromine atom instead of chlorine.
4,4’-((6-Fluoroquinoxaline-2,3-diyl)bis(oxy))dianiline: Similar structure with a fluorine atom instead of chlorine.
4,4’-((6-Methylquinoxaline-2,3-diyl)bis(oxy))dianiline: Similar structure with a methyl group instead of chlorine.
Uniqueness
4,4’-((6-Chloroquinoxaline-2,3-diyl)bis(oxy))dianiline is unique due to the presence of the chlorine atom, which can influence its reactivity, biological activity, and physicochemical properties. The chlorine atom can participate in specific interactions, such as hydrogen bonding and halogen bonding, which may enhance its binding affinity to biological targets.
特性
CAS番号 |
64360-02-7 |
|---|---|
分子式 |
C20H15ClN4O2 |
分子量 |
378.8 g/mol |
IUPAC名 |
4-[3-(4-aminophenoxy)-6-chloroquinoxalin-2-yl]oxyaniline |
InChI |
InChI=1S/C20H15ClN4O2/c21-12-1-10-17-18(11-12)25-20(27-16-8-4-14(23)5-9-16)19(24-17)26-15-6-2-13(22)3-7-15/h1-11H,22-23H2 |
InChIキー |
FYAGOMMNPYJGPI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N)OC2=NC3=C(C=C(C=C3)Cl)N=C2OC4=CC=C(C=C4)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


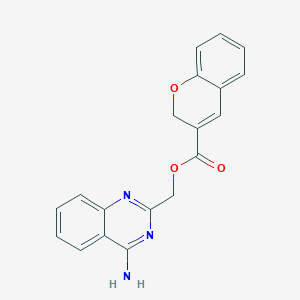
![(4R)-tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12930425.png)
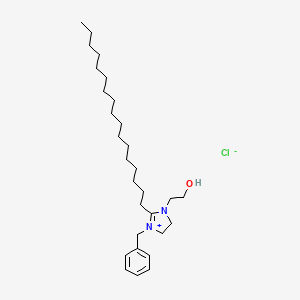
![6-Methoxy-3-azabicyclo[3.1.0]hexane](/img/structure/B12930437.png)
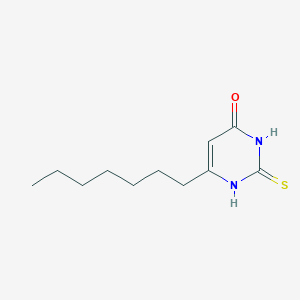
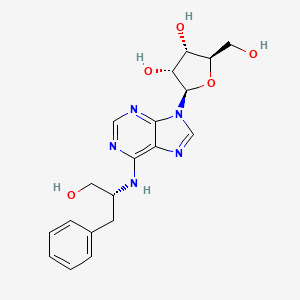
![2-[(2-Methylpropan-2-yl)oxycarbonyl]-2,6-diazaspiro[3.3]heptane-7-carboxylic acid](/img/structure/B12930449.png)
![4'-[(5-Formyl-2,4-diphenyl-1H-imidazol-1-yl)methyl][1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12930451.png)

![Benzamide, 4-[[4-amino-6-(cyclohexylmethoxy)-2-pyrimidinyl]amino]-](/img/structure/B12930461.png)

